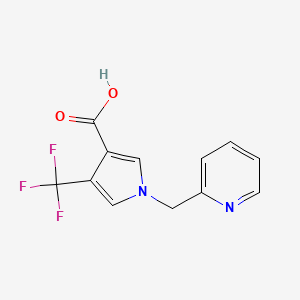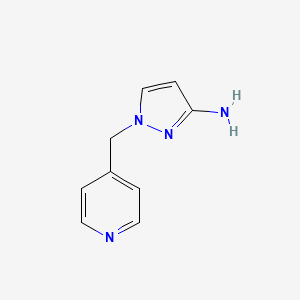![molecular formula C7H10N2O B1394329 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol CAS No. 1044764-19-3](/img/structure/B1394329.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (ripk1) , which plays a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
It’s known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation could potentially influence its interaction with its targets.
Biochemical Pathways
Given its potential inhibitory activity against ripk1 , it may impact pathways related to programmed cell death or necroptosis.
Result of Action
If the compound does indeed inhibit ripk1, it could potentially prevent or reduce necroptosis, thereby influencing cell survival .
Action Environment
It’s worth noting that the compound’s crystal structure provides protection of the -c atom (attached to the non-bridging n atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This indicates its potential in regulating cell death pathways and influencing cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with RIPK1 results in the inhibition of necroptosis, thereby preventing cell death . This mechanism highlights its potential therapeutic applications in diseases where necroptosis plays a critical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of necroptosis. At higher doses, it could potentially lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular distribution can provide insights into its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce various substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar dehydration and substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, hydrogenated compounds, and other modified heterocyclic structures.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: A closely related compound with similar structural features but lacking the methanol group.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles: These compounds have aryl substituents at the 2-position and are studied for their potential as WDR5-WIN-site inhibitors.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is unique due to the presence of the methanol group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for further modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHFHMDXRFNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
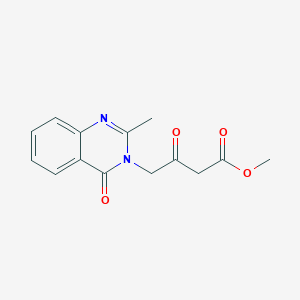
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)


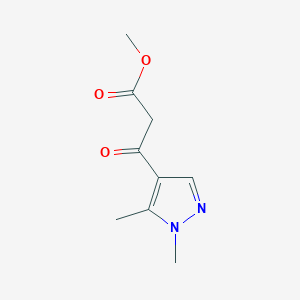
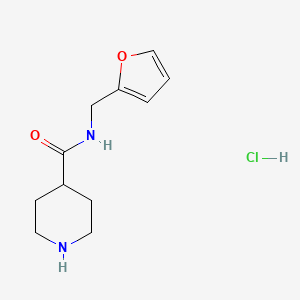


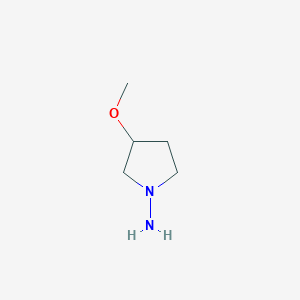
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)

